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Compound of Interest

Compound Name: Neochlorogenic acid methyl ester

Cat. No.: B15566799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for
neochlorogenic acid methyl ester, a significant natural product with potential applications in
drug development. This document outlines the interpretation of its nuclear magnetic resonance
(NMR), mass spectrometry (MS), and infrared (IR) data, and includes detailed experimental
protocols for its isolation and analysis.

Molecular Structure

Neochlorogenic acid methyl ester, also known as methyl 3-O-caffeoylquinate, is the methyl
ester of neochlorogenic acid. Its structure consists of a quinic acid core esterified with caffeic
acid at the C-3 position and a methyl ester at the C-1 carboxylic acid position.

Spectroscopic Data

The structural elucidation of neochlorogenic acid methyl ester is achieved through a
combination of spectroscopic techniques. The following sections present a summary and
interpretation of the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for neochlorogenic acid methyl ester are summarized
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below. The data is referenced from a study on caffeoylquinic acid derivatives isolated from
Lonicera japonica Thunb. flower buds.

Table 1: *H NMR Spectroscopic Data for Neochlorogenic Acid Methyl Ester (400 MHz,
DMSO-de)

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

Quinic Acid Moiety

2 1.89 m

2 1.95 m

3 5.10 m

4 3.50 m

5 3.95 m

6 1.75 m

6 2.10 m

OCHs 3.65 s

Caffeoyl Moiety

2 7.04 d 20

5' 6.76 d 8.2

° 6.98 dd 8.2, 2.0

7' (H-0) 6.25 d 15.9

8" (H-B) 7.45 d 15.9

Table 2: 13C NMR Spectroscopic Data for Neochlorogenic Acid Methyl Ester (100 MHz,
DMSO-de)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15566799?utm_src=pdf-body
https://www.benchchem.com/product/b15566799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Position

Chemical Shift (6, ppm)

Quinic Acid Moiety

1 175.2
2 37.0
3 70.5
4 72.1
5 70.0
6 35.0
OCHs 52.3
Caffeoyl Moiety

1 1255
2' 114.8
3 145.6
4 148.5
5' 115.8
6' 1214
7' (C-0) 115.2
8' (C-B) 145.0
9' (C=0) 165.8

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight of caffeoylquinic acid derivatives. In negative ion mode, neochlorogenic

acid methyl ester is expected to show a deprotonated molecule [M-H]~. Studies on methyl

chlorogenate isomers have identified the [M-H]~ ion at an m/z of 367[1]. High-resolution mass
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spectrometry (HRMS) would provide the exact mass, confirming the molecular formula
C17H200s0.

Table 3: Mass Spectrometry Data for Neochlorogenic Acid Methyl Ester

lon m/z (Expected)
[M-H]~ 367.1034
[M+H]* 369.1180

+Na 1.
[M+Na]* 391.0999

Infrared (IR) Spectroscopy

The IR spectrum of neochlorogenic acid methyl ester will exhibit characteristic absorption
bands for its functional groups. While a specific spectrum for this compound is not readily
available in public databases, the expected absorptions can be predicted based on its

structure.

Table 4: Predicted Infrared (IR) Absorption Bands for Neochlorogenic Acid Methyl Ester
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Functional Group Wavenumber (cm—?) Description

Stretching vibrations of the

multiple hydroxyl groups on

O-H (hydroxyls) 3500-3200 (broad) o )
the quinic acid and caffeoyl
moieties.
] Stretching vibrations of the C-
C-H (aromatic) 3100-3000

H bonds on the aromatic ring.

Stretching vibrations of the C-
C-H (aliphatic) 3000-2850 H bonds in the quinic acid

methyl ester moiety.

Stretching vibration of the
C=0 (ester) 1750-1735
methyl ester carbonyl group.

Stretching vibration of the
C=0 (a,B-unsaturated ester) 1730-1715
caffeoyl ester carbonyl group.

Stretching vibrations of the
C=C (aromatic) 1600, 1515 carbon-carbon double bonds in

the aromatic ring.

Stretching vibration of the
C=C (alkene) 1630 carbon-carbon double bond in

the caffeoyl moiety.

Stretching vibrations of the C-

C-O (ester/alcohol) 1300-1000
O bonds.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and
spectroscopic analysis of neochlorogenic acid methyl ester from plant sources|2].

Isolation of Neochlorogenic Acid Methyl Ester

o Extraction: Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is
extracted with 80% aqueous methanol at room temperature. The extraction is typically
repeated three times to ensure exhaustive extraction.
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Solvent Partitioning: The combined methanolic extracts are concentrated under reduced
pressure to yield a crude extract. This extract is then suspended in water and partitioned
successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction,
which is rich in phenolic compounds, is collected.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography
on a silica gel column. The column is eluted with a gradient of chloroform and methanol.
Fractions are collected and monitored by thin-layer chromatography (TLC).

Further Purification: Fractions containing neochlorogenic acid methyl ester are combined
and further purified by repeated column chromatography on Sephadex LH-20, eluting with
methanol, followed by preparative high-performance liquid chromatography (HPLC) to yield
the pure compound.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or higher field
spectrometer. The purified compound is dissolved in a deuterated solvent, typically DMSO-de
or methanol-d4. Chemical shifts are referenced to the residual solvent signals.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
is performed on a Q-TOF or similar high-resolution mass spectrometer. The sample is
dissolved in methanol and infused into the ESI source in either positive or negative ion
mode.

Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample
can be analyzed as a KBr pellet or as a thin film on a salt plate.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product and a conceptual signaling pathway where such a compound might be

investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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